molecular formula C20H22N4O3 B2998480 7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921833-74-1

7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2998480
CAS No.: 921833-74-1
M. Wt: 366.421
InChI Key: NVKDRPOSHPCWPR-UHFFFAOYSA-N
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Description

7-(Morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic small molecule built on a privileged pyrazolopyridine scaffold. This heterocyclic system is recognized as a bioisostere of purine, allowing it to mimic ATP and interact effectively with the binding pockets of various kinase targets . The structural core of this compound is of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors. The specific substitution pattern of this compound enhances its research value. The 7-(morpholine-4-carbonyl) group is a key feature that can improve solubility and contribute to critical hydrogen-bonding interactions with enzyme targets. The 2-phenyl and 5-propyl substituents are strategically positioned to explore hydrophobic regions within enzyme active sites, potentially enhancing binding affinity and selectivity. Analogs featuring the pyrazolo[4,3-c]pyridine core, such as a compound with a piperazine-1-carbonyl group at the same position (CAS# 1040673-63-9), demonstrate the pharmacophoric importance of this region of the molecule . Primary Research Applications: This compound is a key intermediate for researchers investigating new oncology therapeutics , specifically targeting cyclin-dependent kinases (CDKs) and other protein kinases. The pyrazolopyrimidine and related pyrazolopyridine scaffolds have shown promising anti-proliferative activities against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Its structure makes it a valuable candidate for probing biochemical pathways involved in cell cycle regulation and apoptosis. FOR RESEARCH USE ONLY (RUO). This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-(morpholine-4-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-2-8-22-13-16(19(25)23-9-11-27-12-10-23)18-17(14-22)20(26)24(21-18)15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDRPOSHPCWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyridine core, followed by the introduction of the morpholine-4-carbonyl and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with three analogs, highlighting substituent variations and their implications:

Compound Name (CAS) Position 7 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Impacts
Target Compound (1226439-98-0) Morpholine-4-carbonyl Propyl C21H23N5O3* ~401.44 Balanced solubility and lipophilicity
5-Isopropyl analog (1226439-98-0) Morpholine-4-carbonyl Isopropyl C19H25N5O3 379.44 Increased hydrophobicity
Piperazine-2-propylpentanoyl analog (1040647-12-8) Piperazine-1-carbonyl + 2-propylpentanoyl Isopropyl C28H37N5O3 491.60 Bulky substituent; potential solubility issues
Cyclopropane-THF analog (1021044-95-0) Piperazine-1-carbonyl + cyclopropanecarbonyl Tetrahydrofuran-2-ylmethyl C26H29N5O4 475.50 Enhanced metabolic stability (cyclopropane); improved solubility (THF group)

*Calculated based on structural similarity.

Key Observations:

Position 5 Substituents :

  • The propyl group in the target compound offers intermediate hydrophobicity compared to the isopropyl (more hydrophobic) and tetrahydrofuran-2-ylmethyl (polar, solubility-enhancing) groups .
  • Substitution at this position directly affects membrane permeability and metabolic stability.

Position 7 Substituents: The morpholine-4-carbonyl group provides hydrogen-bonding sites, enhancing target affinity and aqueous solubility. Replacing morpholine with piperazine derivatives (e.g., 2-propylpentanoyl or cyclopropanecarbonyl) introduces bulkiness or metabolic stability but may reduce solubility .

The cyclopropane group in CAS 1021044-95-0 may reduce oxidative metabolism, extending half-life .

Research Findings:
  • Dipole Formation: Analogous compounds (e.g., tetrahydroisoxazolo[4,3-c]quinolin-4(5H)-ones) are synthesized via sequential dipole trapping, suggesting similar strategies for pyrazolo[4,3-c]pyridinones .
  • Third-Ring Addition: Introducing a third ring (e.g., piperazine) can diversify functionality, as seen in CAS 1040647-12-8, which incorporates a 2-propylpentanoyl-piperazine moiety .

Biological Activity

7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazolo[4,3-c]pyridine derivative has been studied for its antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

  • Molecular Formula : C22H24N4O3
  • Molecular Weight : 408.4 g/mol
  • CAS Number : 921833-74-1

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit notable antimicrobial properties. The compound has been evaluated against various pathogens, showing promising results:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL-
Staphylococcus epidermidis0.25 μg/mL-

These findings indicate that the compound effectively inhibits the growth of these bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Effect
MCF70.01Significant cytotoxicity
NCI-H4600.03High potency against lung cancer cells
SF-26831.5Moderate activity

The compound's mechanism involves the inhibition of specific kinases and apoptosis induction in cancer cells, showcasing its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell proliferation, leading to reduced cell viability.
  • Biofilm Disruption : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment .

Case Studies

Several research studies have highlighted the effectiveness of this compound:

  • Antimicrobial Study : A study focused on the inhibition of biofilm formation by Staphylococcus aureus demonstrated that the compound significantly reduced biofilm density compared to controls, indicating its potential as a treatment for biofilm-associated infections .
  • Cancer Cell Line Evaluation : In a comparative study involving multiple pyrazole derivatives, this specific compound exhibited superior cytotoxic effects against MCF7 and NCI-H460 cell lines, reinforcing its potential for further clinical development .

Q & A

Q. Critical factors affecting yield :

  • Temperature control : Excess heat during morpholine coupling can lead to decarboxylation or side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may be needed for regioselective aryl group introduction .

Advanced: How can computational methods predict the bioactivity of this compound against kinase targets, and what experimental validation strategies are recommended?

Answer:
Computational workflow :

Docking studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3K, CDK2). The morpholine moiety may act as a hydrogen bond acceptor with conserved residues like Lys33 in CDK2 .

MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA).

Q. Experimental validation :

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC₅₀ values. Compare with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines in ) to identify SAR trends.
  • Crystallography : Co-crystallize with target kinases to resolve binding modes (e.g., PDB ID: 4L9T for CDK2) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:
Primary techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., pyrazole C-H protons at δ 7.2–8.5 ppm) and morpholine carbonyl carbon at ~165 ppm .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error.

Q. Contradiction resolution :

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments.
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., as in for pyrazolo-pyridinone analogs) provides definitive structural proof .

Advanced: How does the morpholine-4-carbonyl group influence the compound’s pharmacokinetic properties, and what structural modifications could improve metabolic stability?

Answer:
Impact of morpholine :

  • Solubility : The morpholine group enhances aqueous solubility via hydrogen bonding (logP reduction by ~0.5 units).
  • Metabolism : Morpholine is prone to oxidative degradation by CYP3A4, leading to short half-lives (t₁/₂ <2h in microsomal assays) .

Q. Modification strategies :

  • Bioisosteric replacement : Substitute morpholine with thiomorpholine (improves metabolic stability) or piperazine (enhances CNS penetration).
  • Steric shielding : Introduce methyl groups at the morpholine β-position to block CYP-mediated oxidation .

Basic: What are the common impurities observed during synthesis, and how are they quantified and removed?

Answer:
Typical impurities :

Decarboxylated byproduct : Formed during high-temperature steps; identified via loss of CO₂ (44 amu in MS).

Propyl group isomerization : Alkylation at incorrect positions (e.g., 3-propyl vs. 5-propyl) detected by NMR splitting patterns .

Q. Purification methods :

  • Flash chromatography : Use gradient elution (hexane/EtOAc → 10% MeOH) to separate isomers.
  • HPLC : C18 columns with 0.1% TFA in acetonitrile/water achieve >98% purity (retention time ~12.3 min under conditions) .

Advanced: How can in vivo efficacy studies be designed to evaluate this compound’s antitumor potential, considering its structural similarity to known kinase inhibitors?

Answer:
Study design :

Xenograft models : Use NCI-H460 (lung) or PC-3 (prostate) tumors in nude mice. Dose at 50 mg/kg (oral) twice daily for 21 days.

PK/PD integration : Measure tumor phosphorylated Akt (pAkt) levels via ELISA to confirm target engagement .

Q. Controls :

  • Positive control : Compare with FDA-approved kinase inhibitors (e.g., palbociclib for CDK4/6).
  • Vehicle group : Monitor for morpholine-related toxicity (e.g., hepatic enzyme elevation).

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Toxicity : Suspected mutagenicity due to aromatic amine substructure (similar to compounds).
  • Handling :
    • Use glove boxes for weighing; avoid inhalation of fine powders.
    • Neutralize waste with 10% acetic acid before disposal to degrade reactive intermediates .

Advanced: How can structural analogs of this compound be optimized for improved selectivity against off-target kinases?

Answer:
Optimization strategies :

Core rigidification : Replace the pyridinone ring with a pyrimidine (reduces flexibility and off-target binding) .

Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl para-position to disrupt hydrophobic interactions with non-target kinases .

Fragment-based design : Screen fragment libraries to identify selective binding motifs (e.g., ’s pyrazolo[1,5-a]pyrimidine derivatives) .

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